molecular formula C11H7N3 B14744452 Pyrido[3,2-H]cinnoline CAS No. 231-20-9

Pyrido[3,2-H]cinnoline

Cat. No.: B14744452
CAS No.: 231-20-9
M. Wt: 181.19 g/mol
InChI Key: OUTISQSDRYHMII-UHFFFAOYSA-N
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Description

Pyrido[3,2-H]cinnoline (CAS Number: 231-20-9) is a heteroaromatic organic compound with the molecular formula C11H7N3 and a molecular weight of 181.193 g/mol . This fused bicyclic structure serves as a core scaffold of interest in medicinal chemistry and materials science research. While direct biological data for the base compound is limited in the current literature, its structural framework is recognized in the development of novel pharmacologically active agents. Specifically, derivatives based on the pyridocinnoline ring system have been identified as possessing significant biological activity. Research on more complex, fused polycyclic systems containing the pyrido[3,2-c]cinnoline motif has demonstrated potent antitumor properties . These related compounds have exhibited efficacy across a broad panel of human tumor cell lines, with a pronounced effect against leukemia subpanels. Mechanistic studies indicate that such compounds can induce cell cycle arrest in the G2/M phase, trigger apoptosis (programmed cell death), and act as topoisomerase I inhibitors , making them a compelling area of investigation for new anticancer therapies . Furthermore, recent synthetic methodologies have been developed for analogous structures, such as Pyrido[3,2-c]cinnolines, with the aim of screening their antiviral activity , highlighting the ongoing research interest in this class of compounds . This product is intended for research purposes as a chemical reference standard or as a synthetic building block for the development of new chemical entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

231-20-9

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[3,2-h]cinnoline

InChI

InChI=1S/C11H7N3/c1-2-8-3-4-9-5-7-13-14-11(9)10(8)12-6-1/h1-7H

InChI Key

OUTISQSDRYHMII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=C2)C=CN=N3)N=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrido 3,2 H Cinnoline and Its Derivatives

Classical Annulation and Cyclization Approaches

Traditional synthetic methods, relying on the fundamental principles of condensation, diazotization, and cyclization, have laid the groundwork for accessing the pyrido[3,2-h]cinnoline ring system. These classical approaches often involve the sequential construction of the fused rings from readily available precursors.

Condensation Reactions with N-Heterocyclic Precursors

Condensation reactions are a cornerstone of heterocyclic synthesis, enabling the formation of key C-N and C-C bonds. In the context of this compound synthesis, this strategy typically involves the reaction of a suitably functionalized pyridine (B92270) or quinoline (B57606) precursor with a hydrazine derivative. For instance, the condensation of a 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate can initiate a cascade of reactions, including the formation of a hydrazone intermediate, which can then undergo cyclization to form the cinnoline (B1195905) ring fused to the pyridine system. The reaction conditions, such as temperature and the choice of solvent and catalyst, are critical in directing the reaction towards the desired product and optimizing the yield.

A general representation of this approach is the reaction of a substituted 2-aminopyridine derivative with a β-dicarbonyl compound, followed by cyclization. While specific examples leading directly to the this compound system are not extensively documented in readily available literature, the principles of this methodology are widely applied in the synthesis of related fused nitrogen heterocycles. The strategic selection of functional groups on both the N-heterocyclic precursor and the condensing partner is paramount to facilitate the final annulation step.

Intramolecular Diazotization-Cyclization Sequences

A powerful and widely employed method for the formation of the cinnoline ring is the intramolecular cyclization of a diazonium salt. This approach, often referred to as the Richter or a related cyclization, involves the diazotization of an appropriately positioned amino group, followed by an intramolecular electrophilic attack of the resulting diazonium cation onto a nearby aromatic or heteroaromatic ring.

Specifically, for the synthesis of pyridocinnolines, a key strategy involves the diazotization of a 3-aminopyridine derivative bearing an aryl or vinyl substituent at the 2-position. For the isomeric pyrido[3,2-c]cinnoline system, a new method has been proposed involving the intramolecular azo coupling of 4,6-diaryl-3-pyridine diazonium salts. This reaction proceeds at 0 °C and yields the corresponding pyridocinnolines in high yields. This methodology highlights the potential for synthesizing the this compound scaffold by designing a precursor with the amino group and the cyclization site in the correct orientation.

The general sequence for this transformation is outlined below:

StepDescriptionKey Reagents
1. Precursor Synthesis Synthesis of a 3-amino-2-arylpyridine derivative.Various coupling methods (e.g., Suzuki, Stille)
2. Diazotization Conversion of the primary amino group to a diazonium salt.Sodium nitrite (NaNO₂), acid (e.g., HCl, H₂SO₄)
3. Intramolecular Cyclization Spontaneous or induced cyclization of the diazonium salt to form the cinnoline ring.Typically occurs in situ upon formation of the diazonium salt.

This method's success is highly dependent on the electronic nature of the substituents on the pyridine and aryl rings, which can influence the stability of the diazonium intermediate and the facility of the cyclization step.

Applications of Modified Borsche-Type Cinnoline Syntheses

The Borsche cinnoline synthesis and its modifications represent another classical route to the cinnoline ring system. The original Borsche synthesis involves the cyclization of o-aminoarylhydrazones derived from α-keto acids or esters. This methodology can be adapted for the synthesis of fused cinnoline systems, including pyridocinnolines.

In a modified approach applicable to pyridocinnolines, a 3-aminopyridine derivative can be converted into a hydrazone by reaction with a suitable carbonyl compound. Subsequent diazotization and cyclization, in a manner analogous to the Widman-Stoermer synthesis, can lead to the formation of the cinnoline ring. For instance, the Borsche reaction has been applied to obtain pyrido[3,4-c]pyridazine-4-one from 4-acetyl-3-aminopyridine. This suggests that a similar strategy could be employed starting from an appropriately substituted 2-acyl-3-aminopyridine to construct the this compound framework.

The key steps in a modified Borsche-type synthesis for a pyridocinnoline would involve:

Formation of a hydrazone from an amino-substituted pyridyl ketone or aldehyde.

Acid-catalyzed cyclization of the hydrazone to form the cinnoline ring.

The yields of these reactions can be variable and are often influenced by steric and electronic factors of the substituents on the pyridine ring.

Transition Metal-Catalyzed and Cross-Coupling Strategies

Modern synthetic organic chemistry has been revolutionized by the advent of transition metal catalysis, which offers powerful tools for the efficient and selective formation of C-C and C-N bonds. These methods have been increasingly applied to the synthesis of complex heterocyclic systems like this compound.

Metal-Catalyzed C-C and C-N Bond Formation for Cinnoline Annulation

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, provide versatile platforms for constructing the necessary precursors for cinnoline annulation. For example, a pre-functionalized pyridine, such as a halopyridine, can be coupled with a suitably substituted aryl or vinyl partner to introduce the necessary carbon framework for the subsequent cyclization.

More advanced strategies involve the direct C-H activation and functionalization of pyridine derivatives. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route. For instance, a palladium- or rhodium-catalyzed C-H arylation of a pyridine derivative with a diazonium salt or an aryl halide could be a key step in assembling the precursor for a subsequent cyclization to form the this compound system.

Specific Catalytic Systems: Ruthenium(II)/Iridium(III)-Mediated Annulations

Ruthenium(II) and Iridium(III) complexes have emerged as particularly effective catalysts for C-H activation and annulation reactions to form a variety of heterocyclic compounds. While direct synthesis of this compound using these specific catalysts is not yet widely reported, analogous transformations suggest their potential applicability.

Ruthenium(II)-Catalyzed Annulations: Ruthenium(II) catalysts, often in the form of [Ru(p-cymene)Cl₂]₂, are known to catalyze the annulation of arenes and heteroarenes with alkynes and other coupling partners through C-H activation. For example, the synthesis of quinolines has been achieved through the ruthenium-catalyzed reaction of anilines with 1,3-diols. This type of catalytic cycle, involving C-H activation, insertion of a coupling partner, and subsequent cyclization/aromatization, could be conceptually extended to the synthesis of this compound from appropriately substituted pyridine precursors.

A hypothetical reaction pathway could involve the Ruthenium(II)-catalyzed C-H activation of a 2-arylpyridine derivative, followed by coupling with a nitrogen-containing synthon to construct the cinnoline ring.

Iridium(III)-Catalyzed Annulations: Iridium(III) catalysts, such as [Cp*IrCl₂]₂, are also powerful tools for C-H activation and the formation of C-N bonds. These catalysts have been successfully employed in the synthesis of various nitrogen-containing heterocycles. For instance, iridium(III)-catalyzed tandem annulation of pyrazolones with sulfoxonium ylides has been developed to access pyrazolo[1,2-α]cinnoline derivatives. This demonstrates the capability of iridium catalysts to facilitate the formation of fused cinnoline systems.

The following table summarizes representative catalytic systems and their potential application in this compound synthesis:

Catalyst SystemReaction TypePotential Application for this compound Synthesis
[Ru(p-cymene)Cl₂]₂ C-H Activation/AnnulationAnnulation of a 2-substituted pyridine with a nitrogen-containing coupling partner.
[Cp*IrCl₂]₂ C-H Activation/C-N Bond FormationDirect amination of a C-H bond on a pyridine precursor followed by cyclization.

The development of these transition metal-catalyzed methodologies holds significant promise for the future synthesis of this compound and its derivatives, offering pathways with improved efficiency, selectivity, and functional group tolerance compared to classical methods.

Rhodium(III)-Catalyzed Routes to Cinnolinium Salts

Rhodium(III)-catalyzed C–H activation has emerged as a powerful and step-economical strategy for synthesizing functionalized cinnolinium salts, which are valuable precursors to various heterocyclic systems. snnu.edu.cnrsc.org This methodology typically involves the reaction of azobenzenes with coupling partners like alkynes or diazo compounds under mild conditions. snnu.edu.cnrsc.org

Key features of this rhodium-catalyzed approach include:

High efficiency and low catalyst loading. rsc.org

Broad substrate scope and functional group compatibility. snnu.edu.cnrsc.org

Mild reaction conditions. snnu.edu.cnrsc.org

Electronic effects on the azobenzene substrate can influence the regioselectivity of the annulation, with the reaction favoring more electron-rich aromatic rings. snnu.edu.cn The versatility of this method is demonstrated by its successful application in scale-up reactions, producing significant quantities of the desired cinnolinium salts. snnu.edu.cn

Table 1: Rh(III)-Catalyzed Synthesis of Cinnolinium Salts
Starting MaterialsCatalyst SystemKey FeaturesProduct
Azobenzenes, Internal AlkynesRh(III) catalystC-H activation/annulation; forms polycyclic heteroaromatic compounds. rsc.orgCinnolinium Salts
Azobenzenes, Diazo Compounds[Cp*RhCl2]2, Lewis Acid (e.g., Zn(OTf)2)Silver-free, redox-neutral, high yields. snnu.edu.cnCinnolinium Trifates

Photochemical and Non-Catalytic Synthetic Pathways

Alternative synthetic strategies that avoid the use of metal catalysts are of growing importance. These include photochemical methods that harness light energy to drive cyclization and catalyst-free thermal reactions that proceed through cascade mechanisms.

Photocyclization provides a direct, albeit sometimes low-yielding, route to pyridocinnoline isomers. The irradiation of 3-phenylazopyridine in concentrated sulfuric acid at a wavelength of 400–450 nm has been shown to produce the pyrido[3,4-c]cinnoline isomer alongside a smaller quantity of the desired pyrido[3,2-c]cinnoline isomer. mdpi.com This reaction demonstrates the feasibility of forming the pyridocinnoline skeleton through light-induced intramolecular cyclization of an azopyridine precursor. However, the reported yield for the [3,2-c] fused isomer is very low, indicating that this specific pathway may require significant optimization for preparative utility. mdpi.com

A simple and concise method for the synthesis of the core cinnoline ring system has been developed that operates without any catalyst or additive. This approach involves the reaction of readily available enaminones with aryl diazonium tetrafluoroboronates. nih.gov The reaction proceeds efficiently by heating the components in dimethyl sulfoxide (DMSO), leading to a cascade annulation that forms the cinnoline structure with broad diversity. nih.gov This methodology offers a practical and operationally simple alternative to metal-catalyzed processes for accessing the fundamental cinnoline scaffold.

Synthesis of Polycyclic Systems Incorporating the this compound Moiety

The core pyridocinnoline structure can serve as a building block for the construction of more complex, polycyclic heteroaromatic systems with potential biological activity.

A key example of a complex polycyclic system is the 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline framework. Derivatives of this ring system have been prepared in excellent yields (94-99%) starting from 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)anilines as key intermediates. ijper.org These compounds have demonstrated significant cytotoxic activity against a wide panel of human tumor cell lines. ijper.orgnih.gov The mechanism of action for these derivatives includes the induction of apoptosis, mitochondrial depolarization, and the generation of reactive oxygen species, and they have been identified as topoisomerase I inhibitors. ijper.orgnih.gov

Table 2: Synthesis of a Pyrrolo[3,2-c]cinnoline-Fused Pyrido System
PrecursorReactionProductYieldSignificance
2-(1H-pyrrolo[2,3-b]pyridin-2-yl)anilineNot specified11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivative94-99% ijper.orgHigh cytotoxic activity against tumor cell lines. ijper.orgnih.gov

Information regarding the specific synthetic routes to Pyrido[3,2,1-i,j]cinnoline architectures was not available in the consulted resources.

Synthesis of Pyridothieno[3,2-c]cinnoline Derivatives

A notable method for the synthesis of pyridothieno[3,2-c]cinnoline derivatives involves the transformation of 3-amino-2-arylthieno[2,3-b]pyridines. These precursors can be effectively converted into tetracyclic pyridothieno[3,2-c]cinnoline N-oxides.

The synthesis begins with the treatment of 4,6-disubstituted 3-cyanopyridine-2-thiones with ortho-nitrobenzyl bromide. This reaction is temperature-dependent; at room temperature, it yields 3-amino-2-(2-nitrophenyl)thieno[2,3-b]pyridines. These intermediates can then be directly transformed into the target pyridothieno[3,2-c]cinnoline N-oxides by heating them with an aqueous solution of potassium hydroxide in dimethylformamide (DMF) at 80 °C. This direct cyclization provides a straightforward route to the fused cinnoline system.

The table below summarizes the yields of various pyridothieno[3,2-c]cinnoline N-oxide derivatives synthesized via this method.

Table 1: Synthesis of Pyridothieno[3,2-c]cinnoline N-oxide Derivatives

Entry Ar Product Yield (%)
1 C₆H₅ CH₃ 2-NO₂C₆H₄ 8-Methyl-10-phenylpyridothieno[3,2-c]cinnoline 6-oxide 82
2 4-CH₃C₆H₄ CH₃ 2-NO₂C₆H₄ 8-Methyl-10-(p-tolyl)pyridothieno[3,2-c]cinnoline 6-oxide 85
3 4-FC₆H₄ CH₃ 2-NO₂C₆H₄ 10-(4-Fluorophenyl)-8-methylpyridothieno[3,2-c]cinnoline 6-oxide 75
4 4-ClC₆H₄ CH₃ 2-NO₂C₆H₄ 10-(4-Chlorophenyl)-8-methylpyridothieno[3,2-c]cinnoline 6-oxide 78

Regioselective Synthesis of Pyrido[3,2-c]cinnolines vs. Pyrido[3,4-c]cinnolines

The regioselective synthesis of pyridocinnolines, particularly controlling the formation of the [3,2-c] isomer over the [3,4-c] isomer, presents a significant chemical challenge. The outcome is highly dependent on the chosen synthetic route and the nature of the starting materials.

One method that produces both isomers is the photocyclization of 3-phenylazopyridine in concentrated sulfuric acid. Irradiation of this substrate at 400–450 nm leads to the formation of pyrido[3,4-c]cinnoline as the major product with a low yield of 19%, while the desired pyrido[3,2-c]cinnoline isomer is formed in an even smaller quantity mdpi.com. This demonstrates poor regioselectivity, favoring the [3,4-c] annulation.

In contrast, the Widman-Stoermer synthesis provides a pathway that typically favors the formation of cinnolines through the cyclization of diazotized o-aminoarylethylenes. drugfuture.comcolab.ws This classical method involves a one-pot diazotization and cyclization sequence. For instance, its application to 4-propenyl-3-aminopyridines has been used to generate the pyrido[3,4-c]pyridazine framework, highlighting its utility in forming specific regioisomers, though not the [3,2-c] variant in this case mdpi.com. The regiochemical outcome is dictated by the intramolecular electrophilic substitution of the diazonium salt onto the adjacent ring system.

Table 2: Comparison of Synthetic Methods and Regioselectivity

Method Starting Material Product(s) Yield ([3,4-c] / [3,2-c]) Regioselectivity
Photocyclization 3-Phenylazopyridine Pyrido[3,4-c]cinnoline & Pyrido[3,2-c]cinnoline 19% / <19% mdpi.com Poor, favors [3,4-c] isomer

Mechanistic Elucidation of this compound Synthetic Pathways

The formation of the pyridocinnoline ring system can proceed through several mechanistic pathways, depending on the specific reaction conditions and precursors.

Widman-Stoermer Synthesis Mechanism: The Widman-Stoermer reaction is a key method for cinnoline synthesis. The mechanism involves the diazotization of an o-amino-substituted styrene or a related compound with an unsaturated side chain. The resulting diazonium salt is unstable and readily undergoes an intramolecular cyclization. This cyclization is an electrophilic aromatic substitution reaction, where the diazonium group acts as the electrophile and attacks the adjacent vinyl or aryl group, leading to the formation of the six-membered pyridazine ring of the cinnoline system. The presence of electron-donating groups on the β-position of the unsaturated side chain generally facilitates this cyclization colab.ws.

Mechanism of Cinnoline N-oxide Formation: The synthesis of pyridothieno[3,2-c]cinnoline N-oxides from 3-amino-2-(2-nitrophenyl)thieno[2,3-b]pyridines under basic conditions (KOH/DMF) proceeds via an intramolecular cyclization. The mechanism is believed to involve the initial deprotonation of the amino group by the base. The resulting anion then attacks the carbon atom of the phenyl ring that bears the nitro group. This is followed by the elimination of a hydroxide ion and subsequent tautomerization to form the stable N-oxide product. This intramolecular nucleophilic aromatic substitution is a powerful method for constructing the fused heterocyclic system.

Photocyclization Mechanism: The formation of pyridocinnolines from 3-phenylazopyridine via photocyclization involves the photochemical excitation of the azo compound. Upon irradiation, the trans-azo linkage can isomerize to the cis-form. The excited cis-isomer can then undergo an intramolecular electrophilic attack of one aromatic ring on the other, followed by oxidation (dehydrogenation), to yield the final fused aromatic pyridocinnoline product. This reaction often suffers from low yields and the formation of multiple isomers and byproducts mdpi.com.

Reactivity and Derivatization Strategies of Pyrido 3,2 H Cinnoline Systems

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The distribution of electron density in the pyrido[3,2-h]cinnoline ring system is non-uniform, leading to selective reactivity towards electrophilic and nucleophilic reagents. The pyridine (B92270) ring is generally electron-deficient, which deactivates it towards electrophilic aromatic substitution. Conversely, the cinnoline (B1195905) part of the molecule, particularly the benzene (B151609) ring, is more akin to a standard aromatic system and thus more susceptible to electrophilic attack.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the this compound core is anticipated to occur preferentially on the carbocyclic ring (positions 6, 7, 8, and 9). This is analogous to the reactivity of indoles, where electrophilic attack favors the benzenoid ring over the electron-deficient pyrrole (B145914) ring. imperial.ac.uk The nitrogen atoms in the cinnoline and pyridine rings exert a deactivating effect on the entire heterocyclic system towards electrophiles. However, the benzene moiety remains the most electron-rich part of the molecule.

Position of SubstitutionPredicted ReactivityRationale
C6, C7, C8, C9More FavorableThe carbocyclic ring is more electron-rich compared to the heterocyclic rings.
C2, C3, C4Less FavorableThe pyridine ring is electron-deficient due to the electronegative nitrogen atom.
C10a, C10bUnlikelyThese are bridgehead carbons.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is more likely to occur on the electron-deficient pyridine and cinnoline rings, particularly at positions activated by the ring nitrogen atoms. The presence of a good leaving group, such as a halogen, at these positions would facilitate substitution by a variety of nucleophiles. For instance, a method for the synthesis of pyrido[3,4-c]cinnolines and pyrido[3,2-c]cinnolines involves an intramolecular azo coupling reaction where a 2′-methoxy group in an aryl substituent participates in a nucleophilic aromatic substitution, leading to the elimination of the diazo group. thieme-connect.com This suggests that positions on the pyridine ring of the this compound system could be susceptible to nucleophilic attack.

Position of SubstitutionPredicted ReactivityRationale
C4FavorableActivated by the adjacent N5 atom of the cinnoline ring.
C2, C3Potentially FavorableActivated by the N1 atom of the pyridine ring.
C6, C7, C8, C9Less FavorableThe carbocyclic ring is electron-rich and thus less susceptible to nucleophilic attack unless activated by strongly electron-withdrawing groups.

Reduction and Oxidation Chemistry of the this compound Core

The nitrogen-containing heterocyclic rings of the this compound system are susceptible to both reduction and oxidation reactions. These transformations can significantly alter the electronic properties and biological activity of the molecule.

Oxidation:

The nitrogen atoms of the this compound core can be oxidized to form N-oxides. The formation of a pyrido[3,2-f]quinolino[6,5-c]cinnoline 5-oxide has been reported, which was prepared by the treatment of 6-hydroxylaminoquinoline with xanthine (B1682287) oxidase or by treating 6-nitroquinoline (B147349) with glucose in a basic solution. nih.gov This indicates that the nitrogen atoms in the cinnoline ring system are susceptible to oxidation. The N-oxide functionality can introduce an additional point of reactivity and influence the compound's solubility and interactions with biological targets. ontosight.ai

Reduction:

Functional Group Interconversions and Advanced Derivatization

The derivatization of the this compound skeleton is crucial for modulating its physicochemical and biological properties. A variety of functional group interconversions and advanced derivatization strategies can be envisioned, drawing from the chemistry of related heterocyclic systems.

The synthesis of substituted 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnolines highlights several key functional group transformations. researchgate.netacs.orgnih.gov The process involves the diazotization of 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)anilines followed by an intramolecular cyclization. researchgate.net This demonstrates the utility of diazonium salt chemistry for the construction and derivatization of such fused systems.

Advanced derivatization can also be achieved through cross-coupling reactions. Halogenated pyrido[3,2-h]cinnolines could serve as versatile precursors for the introduction of various substituents via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These methods would allow for the installation of aryl, alkyl, and amino groups at specific positions on the heterocyclic core.

Derivatization StrategyReagents and ConditionsPotential Outcome
Diazotization and CyclizationNaNO2, Acetic AcidFormation of the cinnoline ring from an amino-substituted precursor. researchgate.net
HalogenationN-Halosuccinimides (NBS, NCS)Introduction of halogen atoms for further functionalization.
Cross-Coupling ReactionsPd catalysts, boronic acids/esters, organostannanes, aminesIntroduction of diverse substituents on the core structure.
N-Alkylation/ArylationAlkyl/aryl halides, baseFunctionalization of the nitrogen atoms in the ring system.

Ring Transformations and Skeletal Rearrangements

Ring transformations and skeletal rearrangements of the this compound system can lead to the formation of novel heterocyclic scaffolds. While specific examples for this particular ring system are not documented, the chemistry of related heterocycles provides insights into potential transformations.

For instance, ring-opening and ring-closure reactions are known for pyrano[3,2-c]quinoline-3-carbonitriles when treated with nitrogen nucleophiles, leading to the formation of novel 3-heteroaryl-4-hydroxyquinolines. researchgate.net This suggests that under certain conditions, the pyridine or cinnoline ring of the this compound system might undergo ring-opening upon nucleophilic attack, followed by rearrangement or recyclization to form a different heterocyclic system.

Skeletal rearrangements have been observed in the 2,3-diazanorbornene series, where an acid-catalyzed nucleophilic substitution of a bicyclic hydrazine-epoxide leads to a skeletal rearrangement via nitrogen participation. nih.gov While structurally different, this highlights the potential for nitrogen-containing bridged systems to undergo complex rearrangements. The presence of the diazine moiety in the cinnoline ring could potentially facilitate similar skeletal reorganizations under specific reaction conditions.

Further research is required to explore the specific ring transformations and skeletal rearrangements of the this compound core, which could provide access to novel and structurally diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of Pyrido 3,2 H Cinnoline

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of heterocyclic molecules. For derivatives of the pyrido-cinnoline family, these methods elucidate the distribution of electrons, the nature of chemical bonds, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and electronic properties.

The electronic nature of substituents has a profound effect on the electronic structure of the fused ring system. Studies on related compounds, such as pyridothieno[3,2-c]cinnoline derivatives, show that the introduction of electron-withdrawing or electron-donating groups significantly alters the electron density across the molecule. researchgate.net For instance, the placement of a nitro group can deactivate certain positions to electrophilic attack, thereby directing the course of chemical reactions. researchgate.net

Molecular Geometry, Conformation, and Aromaticity Analysis

The three-dimensional structure of a molecule is intrinsically linked to its properties and biological activity. Computational methods, particularly density functional theory (DFT), are widely used to determine the optimal molecular geometry, including bond lengths, bond angles, and dihedral angles.

For example, X-ray crystallography and computational analysis of a related pyridothienoindole derivative revealed specific geometric features. researchgate.net The study showed that atoms in the pyridine (B92270) and benzene (B151609) fragments were slightly out of plane, and the geometry around a sulfamide (B24259) sulfur atom adopted a tetrahedral environment with bond angles deviating from the ideal 109.5° due to electronic repulsion between lone pairs on oxygen atoms. researchgate.net

Table 1: Selected Bond Angles in a Pyridothienoindole Derivative This table presents data for a related derivative, as detailed information for the parent Pyrido[3,2-H]cinnoline is not available.

Atoms InvolvedBond Angle (°)Reference
O(1)-S(2)-N(3)~105 researchgate.net
O(1)-S(2)-C(13)~107 researchgate.net
O(1)-S(2)-O(2)~120 researchgate.net

Aromaticity is another key aspect analyzed through computational means. The fusion of pyridine and cinnoline (B1195905) rings raises questions about the extent of delocalization of π-electrons across the entire system. Aromatization of a pyridone moiety in other quinoline (B57606) derivatives has been shown to alter the electronic configuration and conjugation, which in turn influences the biological activity, such as PIM-1 kinase inhibition. nih.gov For this compound, computational methods like Nucleus-Independent Chemical Shift (NICS) calculations could be employed to quantify the aromatic character of each individual ring within the fused system.

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical chemistry provides powerful tools to explore the pathways of chemical reactions, identify transition states, and calculate the energy barriers associated with them. This is particularly valuable in understanding the synthesis of complex heterocyclic systems.

Studies on the synthesis of related pyridothienoindoles and naphthyridines have shown that the reaction mechanism is highly dependent on the electronic properties of the starting materials. researchgate.net For instance, the intramolecular cyclization of an azide (B81097) precursor was found to proceed via different pathways depending on the position of a nitro substituent on an aryl ring. Theoretical calculations can model the generated nitrene intermediate and calculate the activation energies for attack on different parts of the molecule, explaining why one isomer is formed over another. researchgate.net When the nitro group is at the 3-position, its electron-accepting nature deactivates the ortho positions, leading the generated nitrene to attack the more electron-rich thiophene (B33073) ring. researchgate.net

In a different context, the energetics of reactions involving heterocyclic compounds have been studied to understand their antioxidant potential. For example, computational analysis of the reaction between pyrrolo[2,3-b]quinoxaline derivatives and hydroxyl radicals identified the dominant reaction pathways and their corresponding energy barriers, providing insight into their mechanism as radical scavengers. nih.gov Similar theoretical studies on this compound could predict its reactivity and potential for applications based on specific reaction mechanisms.

Predictive Modeling for Structure-Property Relationships (excluding physical properties)

A major goal of computational chemistry in drug discovery and materials science is to build models that predict the properties of new compounds based on their structure. This is particularly focused on biological activity.

Molecular docking is a prominent technique used to predict how a molecule binds to the active site of a biological target, such as an enzyme or receptor. This method has been applied to derivatives of related heterocyclic systems to identify potential new drugs. For instance, derivatives of 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline have been identified as potent antitumor agents. mdpi.compnrjournal.com Molecular modeling and docking studies suggest these compounds act as topoisomerase I inhibitors. mdpi.compnrjournal.com The models show how the planar heterocyclic system intercalates into DNA and how specific substituents interact with amino acid residues in the enzyme's active site, explaining their high cytotoxic activity against various cancer cell lines. mdpi.compnrjournal.com

Similarly, molecular docking studies on newly synthesized cyanopyridones helped to elucidate their binding modes within the active sites of VEGFR-2 and HER-2, two kinases important in cancer progression. mdpi.com These predictive models are crucial for establishing structure-activity relationships (SAR), where the effect of changing different functional groups on the molecule's biological activity is rationalized. For this compound derivatives, such models could guide the synthesis of new compounds with enhanced or more selective biological activities.

Advanced Spectroscopic and Structural Characterization of Pyrido 3,2 H Cinnoline Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrido[3,2-h]cinnoline analogs in solution. Both proton (¹H) and carbon-¹³ (¹³C) NMR are routinely employed to confirm the successful synthesis and establish the precise connectivity of atoms within the heterocyclic framework. purdue.edu

In the analysis of complex analogs, such as the helicene pyrido[3,2-f]quinolino[6,5-c]cinnoline 5-oxide, NMR is indispensable for confirming the proposed structure. nih.gov For related quinoline (B57606) derivatives, ¹H-NMR studies have revealed interesting concentration-dependent chemical shift changes. uncw.edu This phenomenon is often attributed to intermolecular π-π stacking interactions between the planar aromatic rings, a characteristic feature that could be prominent in this compound systems due to their extended conjugated structure. uncw.edu The chemical shifts (δ) in ppm, coupling constants (J) in Hz, and signal multiplicities (e.g., singlet, doublet, multiplet) provide a detailed map of the chemical environment of each nucleus. purdue.edu

| Concentration-Dependent Studies | Observes changes in chemical shifts with varying sample concentration. | Suggests the presence of intermolecular interactions, such as π-π stacking, in solution. uncw.edu |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the elemental composition of newly synthesized this compound analogs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with great confidence. For instance, HRMS was used to characterize the complex helicene, pyrido[3,2-f]quinolino[6,5-c]cinnoline 5-oxide. nih.gov

Techniques such as gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of related heterocyclic compounds, providing both retention time and a mass spectrum for the analyte. researchgate.net In electron impact (EI) ionization, the molecular ion peak (M⁺) confirms the molecular weight of the compound. researchgate.net Analysis of the fragmentation pattern, where the molecular ion breaks down into smaller, characteristic fragments, can offer further structural information, helping to piece together the different components of the molecule. A UPLC-Orbitrap-Exploris-120-MS/MS method has been developed for the qualitative analysis of related compounds, demonstrating the power of tandem mass spectrometry (MS/MS) for detailed structural investigation. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, offers complementary information about the functional groups and skeletal structure of this compound analogs. nih.gov These methods probe the vibrational modes of a molecule, which are sensitive to bond strengths, atomic masses, and molecular symmetry. ksu.edu.sa

IR spectroscopy is particularly useful for identifying polar functional groups and has been used to characterize various quinoline and pyrazoloquinoline analogs. purdue.eduresearchgate.net The absorption of infrared radiation occurs when there is a change in the dipole moment of the molecule during a vibration. ksu.edu.sa Characteristic absorption bands can be assigned to specific vibrational modes, such as C-H and C=C stretching in aromatic systems. researchgate.net

Raman spectroscopy is based on the inelastic scattering of light and is highly sensitive to non-polar, symmetric bonds, making it ideal for studying the carbon backbone of aromatic systems. nih.gov It provides complementary data to IR spectroscopy; for molecules with a center of symmetry, a given vibrational mode cannot be both IR and Raman active (the rule of mutual exclusion). nih.gov For quinoline derivatives, Raman and IR spectra can exhibit significant wavenumber shifts depending on the substitution pattern, allowing for unambiguous characterization. researchgate.net For example, a characteristic band for the azide (B81097) group (ν(NN)) was identified at ~1300 cm⁻¹ in 4-azido-7-chloroquinoline. researchgate.net

Table 2: Common Vibrational Modes in Heteroaromatic Compounds

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Spectroscopy Technique
C-H Stretching (Aromatic) 3100 - 3000 IR, Raman
C=C Stretching (Aromatic Ring) 1625 - 1400 IR, Raman
C=N Stretching 1690 - 1640 IR, Raman
C-H In-plane Bending 1300 - 1000 IR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, is used to investigate the electronic transitions within the conjugated π-system of this compound analogs. The extended aromatic system of these molecules is expected to give rise to characteristic absorption and emission profiles.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). For related polycyclic nitrogen heterocycles, these transitions are typically π → π* in nature. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide insight into the electronic structure and extent of conjugation. researchgate.net

Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. The quantum yield of fluorescence can be significantly influenced by the rigidity of the molecular structure and the presence of specific functional groups. researchgate.net For some related dye molecules, functionalization has been shown to decrease the HOMO-LUMO gap and dramatically increase the fluorescence quantum yield. researchgate.net These photophysical properties are highly dependent on the specific structure and solvent environment.

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. This method was crucial in confirming the helical structure of pyrido[3,2-f]quinolino[6,5-c]cinnoline 5-oxide. nih.gov

The analysis reveals not only the intramolecular geometry but also the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and π-π stacking. nih.govnih.gov For the monohydrate of the aforementioned helicene, X-ray diffraction showed that water molecules link the molecules into a one-dimensional chain via hydrogen bonds. nih.govnih.gov Such detailed structural information is invaluable for understanding the solid-state properties of these materials and for designing new molecules with specific structural features. The crystallographic data, including the crystal system, space group, and unit cell dimensions, provide a unique fingerprint for the crystalline solid. mdpi.com

Table 3: Crystallographic Data for Pyrido[3,2-f]quinolino[6,5-c]cinnoline 5-Oxide Monohydrate nih.govnih.gov

Parameter Value
Chemical Formula C₁₈H₁₀N₄O·H₂O
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.0829(12)
b (Å) 18.559(3)
c (Å) 11.0985(19)
β (°) 107.736(2)
Volume (ų) 1391.2(4)

| Z (Molecules/unit cell) | 4 |

Biological Activity and Mechanistic Research of Pyrido 3,2 H Cinnoline Derivatives

Anticancer and Antiproliferative Mechanisms

Derivatives of the pyrido[3,2-h]cinnoline ring system have shown notable antiproliferative activity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, targeting key enzymes involved in DNA replication and repair, and inducing programmed cell death pathways.

Certain derivatives of the 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline ring system have been identified as inhibitors of topoisomerase I. acs.org These compounds exhibited antiproliferative effects across approximately 60 human tumor cell lines, with a particular efficacy noted against the leukemia subpanel, showing GI₅₀ values ranging from 0.0090 µM to 0.73 µM. acs.org The mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, which obstructs the DNA re-ligation step. This leads to an accumulation of single-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.

Currently, there is no specific research data available that directly links this compound derivatives to the modulation of Ataxia Telangiectasia Mutated (ATM) kinase activity. While related heterocyclic compounds like quinoline-3-carboxamides (B1200007) and imidazo[4,5-c]quinolin-2-ones have been investigated as ATM kinase inhibitors, studies focusing on the this compound scaffold in this context have not been reported in the available literature. acs.orgresearchgate.netnih.govmdpi.com

A primary mechanism for the anticancer action of 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives is the induction of apoptosis. acs.org Research has shown that these compounds can cause mitochondrial depolarization, a key event in the intrinsic apoptotic pathway. acs.org This disruption of the mitochondrial membrane potential is a critical step that leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, thereby committing the cell to apoptosis. Flow cytometric analysis of cell cycles treated with these compounds confirmed an increase in the percentage of cells in the G2/M phase, which is often indicative of DNA damage and a prelude to apoptosis. acs.org

The apoptotic cell death induced by 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives is further facilitated by the generation of reactive oxygen species (ROS). acs.org Elevated intracellular ROS levels create a state of oxidative stress that can damage cellular components, including mitochondria, and further promote apoptosis. This process is coupled with the activation of a cascade of cysteine-aspartic proteases known as caspases. Studies have confirmed the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3) in response to treatment with these compounds, leading to the systematic dismantling of the cell. acs.org

The DNA gyrase enzyme, a type II topoisomerase found in bacteria, has been identified as a target for certain this compound-related structures. Through molecular docking studies, novel pyridothieno[3,2-c]cinnoline derivatives have been identified as potential inhibitors of DNA gyrase B. This suggests a mechanism where the compounds interfere with the enzyme's ability to introduce negative supercoils into bacterial DNA, a process essential for DNA replication and transcription. By inhibiting this crucial enzyme, these derivatives can exert a bactericidal effect.

Antimicrobial Efficacy

In addition to their anticancer properties, derivatives of the core cinnoline (B1195905) structure have demonstrated notable antimicrobial capabilities. A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Several of these compounds displayed significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, compound 4i showed significant antibacterial properties against Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive). nih.gov Furthermore, compound 4b was identified as a promising dual anti-inflammatory and antibacterial agent. nih.gov The mechanism of action is likely related to the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of the bacterial cell membrane.

Data Tables

Table 1: Anticancer Activity of 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline Derivatives

Compound Class Cancer Cell Line Panel Activity Metric Potency Range (µM) Reference
11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnolines Leukemia Subpanel GI₅₀ 0.0090 - 0.73 acs.org

Table 2: Antibacterial Activity of Pyrazolo[4,3-c]cinnoline Derivatives

Compound ID Bacterial Strain Type Activity Reference
4i Escherichia coli Gram-Negative Significant nih.gov
4i Pseudomonas aeruginosa Gram-Negative Significant nih.gov
4i Staphylococcus aureus Gram-Positive Significant nih.gov

| 4b | Various Bacteria | Gram-Positive & Negative | Dual Anti-inflammatory-Antibacterial | nih.gov |

Antibacterial Spectrum and Modes of Action

This compound derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. medwinpublishers.comnih.gov The mechanism of action for many of these compounds is linked to the inhibition of essential bacterial enzymes. For instance, some cinnoline derivatives have been designed as analogues of quinolone antibacterials, which are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govjocpr.com

Several studies have highlighted the structure-activity relationships that govern the antibacterial potency of these derivatives. For example, the introduction of specific substituents, such as halogens, on the cinnoline ring has been shown to enhance antibacterial efficacy. rroij.com In a series of pyrazolo[4,3-c]cinnoline derivatives, compounds with electron-donating groups on the benzoyl ring exhibited higher activity. nih.gov Furthermore, some cinnoline derivatives have been patented as efflux pump inhibitors, which can be used in combination with other antibacterial agents to combat drug resistance. nih.gov

A study on new 4H-pyrano[3,2-h]quinolines and their fused derivatives revealed that compounds 2 and 14c exhibited a high order of antibacterial activity against both E. coli and S. aureus. mdpi.com Another series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed that compounds 21b , 21d , 21e , and 21f had strong antibacterial activity against five Gram-positive bacteria, comparable to linezolid. frontiersin.org The introduction of a fluorine atom was found to significantly improve the antibacterial activity of these compounds. frontiersin.org

Compound/DerivativeBacterial Strain(s)Key FindingsReference(s)
Pyrazolo[4,3-c]cinnoline derivativesGram-positive and Gram-negative bacteriaElectron-donating groups on the benzoyl ring enhanced activity. nih.gov
Halogen-substituted Cinnoline Imidazole derivativesGram-positive and Gram-negative bacteriaChloro-substituted compounds showed potent activity. rroij.com
4H-pyrano[3,2-h]quinoline derivatives 2 and 14c E. coli, S. aureusHigh order of antibacterial activity. mdpi.com
3-(pyridine-3-yl)-2-oxazolidinone derivatives 21b , 21d , 21e , 21f Gram-positive bacteriaStrong activity, comparable to linezolid. Introduction of fluorine enhanced activity. frontiersin.org

Antifungal Properties and Targets

This compound derivatives have also been investigated for their antifungal properties against a range of pathogenic fungi. medwinpublishers.comnih.gov The antifungal activity is often attributed to the core cinnoline structure, with various substitutions influencing the potency and spectrum. medwinpublishers.comnih.gov

For instance, cinnoline derivatives bearing a sulphonamide moiety have shown significant activity against Candida albicans and Aspergillus niger. nih.gov Halogen-substituted derivatives, in particular, demonstrated potent activity at lower concentrations. nih.gov In another study, pyrazole-based cinnoline derivatives were synthesized, and one compound, 10 (4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide), was found to be highly potent against various pathogenic fungi. nih.gov

A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized and evaluated for their antifungal activity. nih.gov Compounds 9a , 9b , and 9d exhibited moderate activity against C. albicans and C. glabrata strains. nih.gov Similarly, some pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives, specifically compounds 3a and 3c , showed antifungal activity comparable to miconazole (B906) against hyphomycetes. nih.gov

Compound/DerivativeFungal Strain(s)Key FindingsReference(s)
Cinnoline derivatives with sulphonamide moietyCandida albicans, Aspergillus nigerHalogen substitution enhanced activity. nih.gov
4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide (10 )Pathogenic fungiPromising activity against various pathogenic fungi. nih.gov
6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines (9a , 9b , 9d )Candida albicans, Candida glabrataModerate antifungal activity. nih.gov
Pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives (3a , 3c )HyphomycetesActivity comparable to miconazole. nih.gov

Antiviral Activities

The antiviral potential of this compound and related heterocyclic systems has been an area of active research. nih.govnih.gov A series of acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analogues, which share structural similarities with the this compound core, have demonstrated activity against the HIV virus in preliminary in vitro screens. nih.gov

In another study, pyrazole-based heterocycles were synthesized and screened for their antiviral activity. nih.gov The results indicated their potential as antiviral agents, particularly against avian influenza virus, by decreasing the hemagglutination viral titer. nih.gov Furthermore, some pyrimidine (B1678525) derivatives have been tested for their antiviral activity against the Hepatitis B virus (HBV) and showed moderate inhibition of viral replication with mild cytotoxicity. researchgate.net

Compound/Derivative ClassVirusKey FindingsReference(s)
Acyclic and C-acyclic pyrrolo[2,3-d]pyrimidine nucleoside analoguesHIVPreliminary in vitro activity. nih.gov
Pyrazole-based heterocyclesAvian Influenza VirusDecreased hemagglutination viral titer. nih.gov
Substituted Pyrimidine glycosidesHepatitis B Virus (HBV)Moderate inhibition of viral replication. researchgate.net

Antimalarial Activity

Several cinnoline derivatives have been identified as having promising antimalarial activity. medwinpublishers.comnih.govpnrjournal.com The core cinnoline scaffold appears to be a key contributor to this activity. pnrjournal.com Research has shown that pyrazole-based cinnoline derivatives, in addition to their antifungal properties, also exhibit significant antimalarial potential. nih.gov Specifically, the compound 10 (4-methyl-3-[5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]cinnoline-6-sulphonamide) was found to be a potent antimalarial agent. nih.gov

Anti-Inflammatory and Immunomodulatory Effects

This compound derivatives have been investigated for their anti-inflammatory and immunomodulatory properties. medwinpublishers.comnih.govpnrjournal.com The anti-inflammatory effects of some of these compounds are attributed to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govpnrjournal.com

A series of pyrazolo[4,3-c]cinnoline derivatives were synthesized and evaluated for their anti-inflammatory activity. pnrjournal.com Compounds 4d and 4l demonstrated significant anti-inflammatory action with reduced ulcerogenic and lipid peroxidation potential compared to the standard drug naproxen. pnrjournal.com Docking studies confirmed a strong binding profile of these compounds with the COX-2 enzyme. pnrjournal.com Another study on cinnoline-pyrazole derivatives also reported anti-inflammatory potential. impactfactor.org

Furthermore, a series of cinnoline fused Mannich bases were designed and evaluated for their anti-inflammatory activity. impactfactor.org Compounds with larger secondary amine substitutions, such as compounds 3 and 4 , showed higher activity. impactfactor.org The anti-inflammatory effect of compound 4 was found to be comparable to celecoxib. impactfactor.org

Compound/DerivativeMechanism/TargetKey FindingsReference(s)
Pyrazolo[4,3-c]cinnoline derivatives 4d and 4l COX-2 inhibitionSignificant anti-inflammatory activity with reduced side effects compared to naproxen. pnrjournal.com
Cinnoline fused Mannich bases 3 and 4 Not specifiedHigher anti-inflammatory activity with larger secondary amine substitutions. Compound 4 comparable to celecoxib. impactfactor.org

Antioxidant and Antiradical Activity Pathways

The antioxidant and antiradical properties of this compound derivatives are an emerging area of research. Pyrrolo[2,3-b]quinoxaline derivatives, which are structurally related to the this compound system, have been shown to possess antioxidant properties. nih.govrsc.org

An evaluation of the antioxidant activity of five derivatives of 3-hydroxy-3-pyrroline-2-one was conducted using the DPPH assay. nih.govrsc.org Among the synthesized compounds, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a ) demonstrated the most significant radical scavenging activity. rsc.org Thermodynamic and kinetic calculations indicated that this compound was a potent scavenger of hydroxyl radicals in a nonpolar environment. rsc.org

In a study of pyrimidine derivatives, while the compounds did not show significant interaction with DPPH, they strongly inhibited lipid peroxidation. nih.gov This suggests that their antioxidant activity may proceed through pathways other than direct radical scavenging.

Compound/DerivativeAssay/MethodKey FindingsReference(s)
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a )DPPH assay, Thermodynamic and kinetic calculationsMost potent radical scavenger among the tested derivatives; effective hydroxyl radical scavenger. rsc.org
Pyrimidine derivativesDPPH assay, Lipid peroxidation inhibitionStrong inhibition of lipid peroxidation, suggesting alternative antioxidant mechanisms. nih.gov

Structure Activity Relationship Sar Studies of Pyrido 3,2 H Cinnoline Analogs

Influence of Substituent Nature and Position on Biological Profiles

The biological activity of pyrido[3,2-h]cinnoline derivatives is highly sensitive to the nature and placement of various substituents on the core structure. Research has primarily focused on their potential as anticancer agents, with studies indicating that specific modifications can significantly enhance cytotoxicity and influence the mechanism of action.

A noteworthy example is the investigation of 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives. These compounds have demonstrated potent antiproliferative activity against a panel of approximately 60 human tumor cell lines. nih.govnih.govresearchgate.netnih.govresearchgate.net The introduction of a pyrrole (B145914) ring fused to the pyridocinnoline core creates a novel pentacyclic system with significant anticancer properties. These derivatives have shown particular efficacy against leukemia cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) in the sub-micromolar to nanomolar range (0.73-0.0090 µM). nih.govnih.gov The mechanism of action for these compounds has been linked to the induction of apoptosis, characterized by mitochondrial depolarization, the generation of reactive oxygen species, and the activation of caspases-3, -8, and -9. nih.govnih.gov Furthermore, these analogs have been identified as inhibitors of topoisomerase I, a crucial enzyme in DNA replication and repair. nih.govnih.gov

While specific SAR data on a wide range of substituents directly on the this compound core is still emerging, studies on related isomeric structures, such as pyrido[3,2-g]quinolines, offer valuable insights. For instance, the introduction of amino and dimethylaminopropylamino moieties at specific positions (C-4 and C-6) of the pyrido[3,2-g]quinoline (B3050440) scaffold was found to be critical for antiproliferative activity. nih.gov Specifically, a derivative with two dimethylaminopropylamino groups exhibited the highest cytotoxicity against LNCaP and MCF-7 cancer cell lines, with IC50 values of 5.63 µM and 3.96 µM, respectively. nih.gov This suggests that basic side chains can significantly enhance the anticancer potential, a principle that could be applicable to the this compound framework.

The following table summarizes the influence of certain structural modifications on the anticancer activity of this compound and related analogs:

Compound ClassKey Structural FeatureBiological ActivityReference(s)
11H-Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnolinesFused pyrrole ringPotent antiproliferative activity, especially against leukemia. Topoisomerase I inhibition and apoptosis induction. nih.gov, nih.gov
Pyrido[3,2-g]quinolinesAmino and dimethylaminopropylamino substituentsCrucial for antiproliferative activity. nih.gov

Stereochemical Considerations and Enantiomeric Effects on Activity

The role of stereochemistry in the biological activity of this compound analogs is an area with limited specific research to date. The introduction of chiral centers, which can arise from certain substitution patterns or the creation of non-planar structures, could lead to enantiomers with distinct pharmacological properties. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different potencies, mechanisms of action, and metabolic profiles.

While direct studies on the enantiomeric separation and differential activity of this compound derivatives are not extensively reported in the current literature, the potential for stereoisomerism exists. For instance, the introduction of a chiral side chain or the presence of a stereogenic center within a fused ring system would result in enantiomeric pairs. The biological evaluation of such separated enantiomers would be a critical step in understanding the three-dimensional requirements for optimal interaction with their biological targets.

Future research in this area would likely involve the chiral separation of racemic mixtures of this compound analogs and the individual assessment of each enantiomer's biological activity. nih.govjiangnan.edu.cnnih.govmdpi.commdpi.com This would provide crucial insights into the stereochemical demands of their binding sites and could guide the design of more potent and selective single-enantiomer drugs.

Impact of Fused Ring Systems and Isomeric Variations on Pharmacological Efficacy

The fusion of additional heterocyclic rings onto the this compound scaffold has a profound impact on its pharmacological properties. As demonstrated with the 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives, the addition of a pyrrole ring creates a larger, more complex, and relatively planar aromatic system that shows significant antitumor activity. nih.govnih.govresearchgate.net This suggests that the extended polycyclic structure may facilitate intercalation into DNA or enhance binding to protein targets like topoisomerase I. nih.govnih.gov

The isomeric arrangement of the pyridine (B92270) and cinnoline (B1195905) rings also plays a crucial role in determining the biological activity. Different isomers of pyridocinnoline, such as pyrido[3,4-c]cinnoline and pyrido[4,3-c]cinnoline, would present the nitrogen atoms and potential substituent-bearing positions in different spatial orientations, leading to varied interactions with biological macromolecules.

Studies on other fused pyridine ring systems have shown that the mode of fusion (linear vs. angular) and the nature of the fused ring (e.g., pyrazole, pyrimidine (B1678525), thiophene) can drastically alter the biological activity. researchgate.netmdpi.com For instance, in a series of fused pyridine derivatives, pyrazolo[4,3-c]pyridine analogs were found to be more active as antitumor agents than the corresponding pyrido[3,2-c]pyridine derivatives. This highlights the importance of the specific heterocyclic system fused to the pyridine ring.

In the context of this compound, a comparative study with its other isomers would be highly informative for understanding the optimal arrangement of the heterocyclic core for specific biological targets.

Fused Ring System/IsomerImpact on Pharmacological EfficacyReference(s)
11H-Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnolineEnhanced antitumor activity through potential DNA intercalation and topoisomerase I inhibition. nih.gov, researchgate.net, nih.gov
Isomeric PyridocinnolinesThe position of nitrogen atoms and substituents would lead to different biological profiles.
Pyridothieno[3,2-c]cinnolineThe introduction of a thiophene (B33073) ring creates a new heterocyclic system with potential for novel biological activities. researchgate.net

Pharmacophore Mapping and Ligand-Receptor Interaction Hypotheses

Pharmacophore mapping and the development of ligand-receptor interaction hypotheses are crucial for the rational design of more potent and selective this compound analogs. While detailed studies specifically focused on this heterocyclic system are limited, the available data allows for the formulation of preliminary hypotheses.

For the 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline derivatives that act as topoisomerase I inhibitors, a plausible hypothesis is that the planar, polycyclic aromatic core acts as a DNA intercalating agent. This intercalation is thought to stabilize the topoisomerase I-DNA cleavable complex, leading to replication fork arrest and ultimately cell death. The specific substituents on the aromatic rings would then modulate this interaction, influencing binding affinity and specificity.

Molecular modeling studies, such as docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), would be invaluable in refining these hypotheses. nih.govmdpi.comnih.govmdpi.com Such computational approaches could help to identify the key pharmacophoric features, including hydrogen bond donors and acceptors, hydrophobic regions, and electrostatic interactions, that are essential for binding to specific biological targets. For instance, docking studies could be employed to visualize the binding mode of this compound analogs within the active site of enzymes like topoisomerase I or various kinases, providing insights into the specific amino acid residues involved in the interaction.

A generalized pharmacophore model for anticancer activity based on related heterocyclic compounds often includes:

A planar aromatic system for intercalation or hydrophobic interactions.

Strategically placed hydrogen bond donors and acceptors to interact with key residues in the target protein's active site.

Positively charged or polar groups to enhance solubility and interact with negatively charged pockets in the receptor.

Future research in this area will be essential to build a comprehensive understanding of the ligand-receptor interactions of this compound derivatives and to guide the synthesis of new analogs with improved pharmacological profiles.

Advanced Applications and Materials Science Potentials of Pyrido 3,2 H Cinnoline

Development as Fluorescent Probes and Bioimaging Agents

The development of novel fluorescent probes is crucial for advancing bioimaging techniques, enabling the visualization of biological processes in real-time. While direct studies on the fluorescence of pyrido[3,2-h]cinnoline are limited, research on analogous structures suggests a strong potential for this compound in the field.

A significant finding in this area is the hypoxia-selective enzymatic conversion of 6-nitroquinoline (B147349) into a fluorescent helicene, identified as pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide. nih.gov This process involves the bioreductive metabolism of the initial non-fluorescent probe into a highly fluorescent product under low-oxygen conditions, which are characteristic of many solid tumors. nih.gov The enzymatic reaction, facilitated by NADPH:cytochrome P450 reductase, results in a remarkable 63-fold increase in fluorescence emission at 445 nm. nih.gov This "turn-on" fluorescence mechanism is highly desirable for bioimaging as it minimizes background signal and enhances detection sensitivity. The formation of the fluorescent pyrido[3,2-f]quinolino[6,5-c]cinnoline 3-oxide from 6-nitroquinoline highlights the potential of the broader pyridocinnoline framework as a core scaffold for designing hypoxia-selective fluorescent probes. nih.gov

Furthermore, the general class of nitrogen-containing heterocycles, such as aminopyridines, are known to exhibit favorable fluorescent properties, including high quantum yields, making them suitable candidates for developing fluorescent probes. mdpi.com The structural similarities between these compounds and this compound suggest that the latter could also possess intrinsic fluorescence that could be fine-tuned through chemical modifications for specific bioimaging applications.

Prospects in Nonlinear Optics and Photonics

Nonlinear optics (NLO) is a field with transformative potential for technologies such as optical data storage, optical computing, and photodynamic therapy. The NLO properties of organic molecules are intimately linked to their electronic structure, particularly the presence of delocalized π-electron systems and charge-transfer characteristics. Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of great interest for NLO applications due to their extended π-systems. doi.orgmdpi.com

While specific experimental or theoretical studies on the NLO properties of this compound are not yet available, the general principles governing NLO materials suggest its potential. The introduction of nitrogen atoms into a polycyclic aromatic framework can significantly influence the molecule's electronic properties, including its hyperpolarizability, a key parameter for NLO activity. doi.orgunamur.be Theoretical studies on various PAHs have shown that their NLO response can be tuned by modifying their structure. mdpi.comunamur.be The presence of both pyridine (B92270) and cinnoline (B1195905) moieties in the this compound scaffold introduces asymmetry and potential for intramolecular charge transfer, which are favorable for second- and third-order NLO effects.

Research on other nitrogen-containing polycyclic systems has shown promising results. For instance, theoretical studies on derivatives of tetracene, isochrysene, and pyrene (B120774) have demonstrated that the introduction of donor and acceptor groups can significantly enhance their NLO response. unamur.be This suggests that functionalized this compound derivatives could be designed to exhibit substantial NLO properties.

Investigation as Electron-Transporting Materials (ETMs)

Organic light-emitting diodes (OLEDs) are a cornerstone of modern display and lighting technology. The efficiency and performance of OLEDs are highly dependent on the properties of the materials used, particularly the electron-transporting materials (ETMs). Nitrogen-containing heterocyclic compounds are widely investigated as ETMs due to their inherent electron-deficient nature, which facilitates electron injection and transport. rsc.orgresearchgate.net

The incorporation of nitrogen atoms into a polycyclic aromatic system, as seen in this compound, generally leads to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level. researchgate.net This is a desirable characteristic for ETMs as it can reduce the energy barrier for electron injection from the cathode, leading to lower operating voltages and improved device efficiency. rsc.org Studies on N-heteropentacenes have shown that the electron transport properties are strongly dependent on the number and position of the nitrogen atoms within the aromatic core. nih.gov

While direct research on this compound as an ETM has not been reported, its structural features make it a compelling candidate. The presence of the electron-withdrawing cinnoline and pyridine rings is expected to impart good electron-transporting capabilities. Further research into the synthesis and characterization of this compound and its derivatives could pave the way for their application in next-generation OLEDs and other organic electronic devices.

Applications in Chemo- and Biosensing Technologies

The development of sensitive and selective chemo- and biosensors is critical for applications ranging from environmental monitoring to medical diagnostics. Heterocyclic compounds are often employed as the recognition and signaling units in such sensors.

Research on structurally related compounds provides insights into the potential of this compound in this area. For example, derivatives of pyridothieno[3,2-c]cinnoline have been investigated as potential inhibitors of DNA gyrase B, suggesting a specific biological interaction that could be harnessed for biosensor development. researchgate.net Similarly, derivatives of 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netacs.org This biological activity could be the basis for designing novel biosensors for cancer cell detection or for screening potential therapeutic agents.

The this compound scaffold, with its multiple nitrogen atoms, offers potential coordination sites for metal ions, which could be exploited in the design of chemosensors. Upon binding to a specific metal ion, the photophysical properties of the molecule, such as its fluorescence, could be modulated, providing a detectable signal. The development of such sensors would require the synthesis of functionalized this compound derivatives that can selectively interact with the target analyte.

Potential in Catalysis as Ligands or Organocatalysts

In the field of catalysis, nitrogen-containing heterocyclic compounds are widely used as ligands for transition metals, playing a crucial role in tuning the reactivity and selectivity of the metal center. researchgate.netrsc.org The pyridine moiety, present in this compound, is a well-known coordinating group in catalysis. rsc.org

While there is no direct literature on the use of this compound as a ligand or organocatalyst, its structure suggests significant potential. The presence of multiple nitrogen atoms with lone pairs of electrons makes it a potential multidentate ligand capable of forming stable complexes with a variety of transition metals. The rigidity of the polycyclic framework could also impart specific stereochemical constraints on the resulting metal complex, which could be beneficial for asymmetric catalysis.

Furthermore, the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, could also benefit from the unique electronic and steric properties of this compound derivatives. The development of chiral versions of this scaffold could lead to novel organocatalysts for a range of organic transformations.

Future Directions and Emerging Research Perspectives

Innovations in Green Chemistry Approaches for Pyrido[3,2-H]cinnoline Synthesis

The chemical synthesis of complex heterocyclic molecules like this compound has traditionally relied on methods that are often resource-intensive and can generate significant chemical waste. The principles of green chemistry are now guiding a shift towards more sustainable and environmentally friendly synthetic strategies. Future research in this area is expected to focus on several key innovations:

One-Pot Reactions: The development of one-pot, multi-component reactions represents a significant step forward. researchgate.netscirp.org These methods, which combine several synthetic steps into a single procedure without the need for isolating intermediates, offer numerous advantages. They not only simplify the synthetic process but also reduce solvent consumption and waste generation. An efficient one-pot synthesis for novel pyrido[2',1':2,3]imidazo[4,5-c]cinnoline derivatives has already been achieved, demonstrating the feasibility of this approach for related structures. rsc.org

Catalytic Systems: The use of novel and reusable catalysts is another cornerstone of green synthesis. Research is moving towards employing solid acid catalysts, nanoparticles, and metal-organic frameworks that can be easily recovered and reused, minimizing waste and improving cost-effectiveness. mdpi.commdpi.comresearchgate.net For instance, a bismuth triflate-catalyzed one-pot synthesis of pyrido[2,3-d]pyrimidines highlights the potential of green catalysts in constructing similar heterocyclic systems. scirp.org

Alternative Energy Sources: Non-traditional activation methods such as microwave irradiation and ultrasound are being explored to accelerate reaction times and improve energy efficiency. nih.govnih.gov These techniques can often lead to higher yields and cleaner reaction profiles compared to conventional heating methods.

Sustainable Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free reaction conditions is a critical aspect of sustainable synthesis. researchgate.net Research into aqueous-medium reactions for N-heterocycles is gaining traction, offering a more environmentally benign approach. researchgate.net

These green chemistry innovations are not only aimed at reducing the environmental impact of this compound synthesis but also at making these valuable compounds more accessible for further research and development.

Exploration of Novel Biological Targets and Therapeutic Areas

While initial research has highlighted the potent antitumor activity of this compound derivatives, particularly the 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline series, the full spectrum of their biological potential remains largely unexplored. researchgate.netnih.govacs.orgresearchgate.net Future investigations are expected to broaden the scope of their therapeutic applications.

Table 1: Investigated Biological Activities of Cinnoline (B1195905) and Related Pyrido-Fused Scaffolds

Biological ActivityCompound Class/ScaffoldKey FindingsReference(s)
Anticancer 11H-Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnolineHigh cytotoxic activity against ~60 human tumor cell lines; effective against leukemia subpanel; acts as a topoisomerase I inhibitor. researchgate.netnih.govresearchgate.net
Dibenzo[de,h]cinnolineCytotoxic activity against murine and human leukemia cell lines; active against multidrug-resistant cell lines. researchgate.net
Antimicrobial Pyrano[3,2-h]quinolinesSome derivatives show a high order of antibacterial activity against E. coli and S. aureus. mdpi.com
Pyrido[2,3-g]quinoxalinonesInteresting activity against various bacterial and Candida strains. nih.gov
Quinoline-pyrido[2,3-d]pyrimidinonesSome derivatives exhibited excellent antimicrobial activity with low MIC values. mdpi.comresearchgate.net
Anti-inflammatory Pyrido[2,3-d]pyridazine-2,8-dionesInhibition of ear edema; dual inhibition of COX-1/COX-2 isoenzymes. researchgate.net

Future research will likely focus on:

Expanding Anticancer Investigations: Beyond topoisomerase I, new studies could explore other anticancer targets such as specific kinases (e.g., PI3K/mTOR), which have been targeted by related pyrido[3,2-d]pyrimidine (B1256433) structures. nih.gov The efficacy of pyrido[3,2-h]cinnolines against a wider range of solid tumors and hematological malignancies should also be systematically evaluated.

Neurodegenerative Diseases: The structural features of some heterocyclic compounds make them suitable candidates for targeting pathways involved in neurodegenerative disorders like Alzheimer's and Parkinson's disease. The ability of this compound derivatives to cross the blood-brain barrier and interact with relevant neurological targets is a promising area for future research.

Infectious Diseases: The broad antimicrobial activity observed in related fused pyridine (B92270) systems suggests that this compound derivatives could be a source of new antibiotics or antifungal agents. nih.govmdpi.comresearchgate.net Screening against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains, is a logical next step.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the field of this compound research is no exception. github.ioplos.orgresearchgate.netbiorxiv.org These computational tools can significantly accelerate the identification and optimization of new drug candidates.

Key applications of AI and ML in this context include:

Predictive Bioactivity Modeling: Machine learning algorithms can be trained on existing data for this compound and related compounds to build models that predict the biological activity of new, untested derivatives. github.ionih.gov This allows for the rapid virtual screening of large chemical libraries to identify the most promising candidates for synthesis and experimental testing.

De Novo Drug Design: Generative AI models can design entirely new this compound derivatives with desired properties. By learning the underlying chemical patterns of known active compounds, these models can propose novel structures that are optimized for specific biological targets.

Structure-Activity Relationship (SAR) Analysis: AI can help to elucidate complex structure-activity relationships that may not be apparent through traditional analysis. This deeper understanding can guide the rational design of more potent and selective compounds.

In Silico Screening: Computational docking studies, a form of in silico screening, can predict how well a this compound derivative will bind to a specific protein target. researchgate.net This can help to prioritize compounds for further investigation and provide insights into their mechanism of action.

While the direct application of AI to this compound is still in its early stages, the successful use of these techniques for other heterocyclic systems demonstrates their immense potential for accelerating the discovery of new therapeutic agents based on this scaffold.

Design of Multifunctional this compound Derivatives

The development of multifunctional or "hybrid" molecules that can interact with multiple biological targets simultaneously is a growing trend in drug discovery. This approach can offer advantages in treating complex diseases like cancer, where multiple pathways are often dysregulated. The this compound scaffold provides a versatile platform for the design of such multifunctional agents.

Future research in this area may involve:

Dual-Target Inhibitors: Designing this compound derivatives that can, for example, inhibit both topoisomerase and a specific kinase involved in tumor progression. This dual action could lead to synergistic anticancer effects and potentially overcome drug resistance. The design of dual VEGFR-2/HER-2 inhibitors based on cyanopyridone and pyridopyrimidine scaffolds serves as a successful precedent. mdpi.com

Hybrid Molecules: Covalently linking the this compound core to another pharmacophore with a distinct mechanism of action. For instance, a hybrid with a known anti-inflammatory agent could be beneficial in treating inflammation-associated cancers.

Theranostic Agents: Developing derivatives that combine therapeutic properties with diagnostic capabilities. This could involve incorporating a fluorescent tag or a metal-chelating moiety for imaging purposes, allowing for the simultaneous treatment and monitoring of disease.

The modular nature of the this compound system makes it amenable to the chemical modifications required to create these sophisticated multifunctional molecules.

Interdisciplinary Research with Material Science and Nanotechnology

The unique photophysical and electronic properties of aromatic heterocyclic systems are attracting increasing interest from the fields of material science and nanotechnology. While the application of this compound in these areas is still nascent, it represents a significant opportunity for future interdisciplinary research.

Potential applications include:

Organic Electronics: Related heterocyclic compounds, such as pyrido[3,2-h]quinazolines, have been investigated for their use in organic semiconductor materials for applications like organic light-emitting diodes (OLEDs) and solar cells. google.com The electron-deficient nature of the cinnoline ring system suggests that this compound derivatives could also possess interesting electronic properties worthy of investigation.

Nanomaterials: The incorporation of this compound into nanomaterials, such as nanoparticles or metal-organic frameworks (MOFs), could lead to novel materials with unique properties. For example, this compound-based nanoparticles could be developed for targeted drug delivery, enhancing the therapeutic efficacy and reducing the side effects of anticancer treatments.

Sensors: The ability of the this compound scaffold to interact with specific ions or molecules could be harnessed to develop chemical sensors. Modifications to the core structure could be made to tune the selectivity and sensitivity of these sensors for various analytical applications.

The exploration of this compound in material science and nanotechnology is a testament to the versatility of this compound class and opens up exciting possibilities beyond its traditional role in medicinal chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Pyrido[3,2-H]cinnoline derivatives, and how can reaction efficiency be optimized?

  • Methodology : this compound derivatives are synthesized via cyclization reactions, such as the dehydrogenation of 1,2-dihydropyrido[3,2-h]quinazolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), achieving yields of 85–95% . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (room temperature vs. reflux) significantly impacts reaction efficiency. Aza-substitution on isoindolo-quinoxaline systems can also generate novel fused-ring analogs .

Q. Which spectroscopic techniques are critical for structural validation of this compound derivatives?

  • Methodology : Use ¹H-NMR to confirm regioselectivity (e.g., aromatic proton splitting patterns) and IR spectroscopy to identify functional groups like carbonyls or amines. High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in complex fused-ring systems . For example, hydrate forms of trifluoroacetyl-substituted derivatives require IR analysis to detect water incorporation .

Q. What in vitro assays are standard for evaluating the biological activity of this compound compounds?

  • Methodology : Common assays include:

  • Kinase inhibition : PI3Kα/pAKT inhibition in MCF-7 cells (e.g., 98% inhibition at 1 μM for pyridopyrimidinone derivatives) .
  • Antitumor activity : Cytotoxicity screening against cancer cell lines (e.g., IC₅₀ determination via MTT assays) .
  • Antioxidant effects : Measurement of lipid peroxidation (MDA levels) and superoxide dismutase (SOD) activity in hepatoprotective studies .

Advanced Research Questions

Q. How can selective functionalization of this compound enhance target specificity in kinase inhibition?

  • Methodology : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the C-6 position to improve binding to ATP pockets in kinases like PI3Kα. Computational docking (e.g., AutoDock Vina) identifies optimal substituent placements, while in vitro selectivity profiling against related kinases (e.g., mTOR) validates specificity . For KRAS mutants, modify the pyrido ring with pyrimidine substituents to disrupt GTPase interactions .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data for this compound derivatives?

  • Methodology :

  • Bioavailability : Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .
  • Formulation : Use liposomal encapsulation to improve solubility and tissue penetration.
  • Comparative studies : Replicate in vitro conditions (e.g., hypoxia) in animal models to align outcomes. For example, hepatoprotective effects observed in vitro may require adjusted dosing regimens in vivo due to first-pass metabolism .

Q. Which computational approaches predict the metabolic stability of this compound derivatives in drug development?

  • Methodology :

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with metabolic half-lives.
  • ADMET prediction : Use tools like Schrödinger’s QikProp to estimate permeability (Caco-2) and cytochrome P450 interactions .
  • Molecular dynamics (MD) : Simulate binding to hepatic enzymes (e.g., CYP3A4) to identify labile sites for deuteration or fluorination .

Data Analysis and Experimental Design

Q. How should researchers design studies to address contradictory reports on this compound’s mechanism of action?

  • Methodology : Apply the PICO framework to structure hypotheses:

  • Population : Specific cell lines (e.g., HepG2 for hepatoprotection ).
  • Intervention : Dose-response testing (e.g., 0.1–10 μM).
  • Comparison : Positive controls (e.g., Mexidol for antioxidant activity ).
  • Outcome : Standardized metrics (e.g., IC₅₀, MDA reduction %).
    Use meta-analysis to reconcile divergent results, prioritizing studies with robust blinding and sample sizes ≥3 .

Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound studies?

  • Methodology :

  • Nonlinear regression : Fit sigmoidal curves (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • ANOVA with post-hoc tests : Compare multiple doses (e.g., Tukey’s HSD for p<0.05 significance) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data (e.g., kinase panels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.